

BTR-1: A Potential Therapeutic Agent for Cancer - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	BTR-1	
Cat. No.:	B15581746	Get Quote

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Introduction

BTR-1, chemically identified as 5-benzilidene-3-ethyl rhodanine, is a novel synthetic compound belonging to the rhodanine class of heterocyclic molecules.[1] Rhodanine derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer properties.[1] Initial preclinical studies have positioned BTR-1 as a promising candidate for cancer therapy, demonstrating potent cytotoxic effects against leukemic cells. This technical guide provides a comprehensive overview of the currently available data on BTR-1, including its mechanism of action, quantitative preclinical data, and detailed experimental protocols for its evaluation. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound. It is important to note that the majority of the specific data on BTR-1 originates from a single preclinical study published in 2010, and a comprehensive body of follow-up research is not yet available in the public domain.

Core Compound Information



Identifier	Information
Compound Name	BTR-1
Chemical Name	5-benzilidene-3-ethyl rhodanine
Molecular Formula	C12H11NOS2
Compound Class	Rhodanine derivative
Therapeutic Area	Oncology
Primary Indication	Leukemia (preclinical)

Quantitative Preclinical Data

The following table summarizes the available quantitative data on the in vitro activity of **BTR-1** from the initial proof-of-concept study.

Assay	Cell Line	Parameter	Value	Reference
Cytotoxicity	CEM (human T- cell leukemia)	IC50	< 10 μΜ	Moorthy et al., 2010

Note: The original publication reports the IC50 as less than 10 μ M. Further studies with a broader range of cancer cell lines and more precise IC50 determinations are warranted.

Mechanism of Action

BTR-1 exerts its anticancer effects through a multi-faceted mechanism that culminates in the induction of apoptosis. The key events in its mechanism of action are:

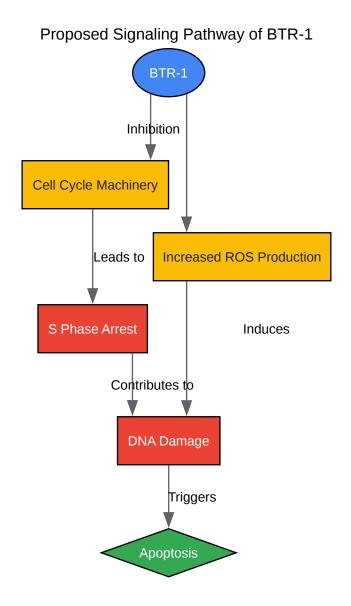
- Inhibition of Cell Proliferation: BTR-1 demonstrates potent anti-proliferative activity against cancer cells.
- Cell Cycle Arrest: The compound induces a block in the S phase of the cell cycle, thereby inhibiting DNA replication and preventing cancer cells from dividing.[1]



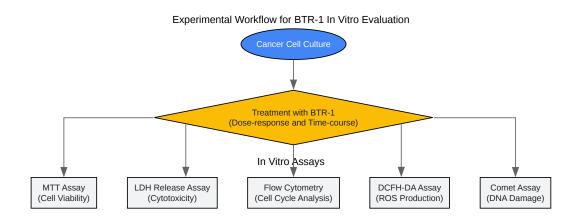
- Induction of Oxidative Stress: **BTR-1** treatment leads to an increase in the production of reactive oxygen species (ROS) within the cancer cells. This elevation in ROS contributes to cellular damage.
- DNA Damage: The compound causes DNA strand breaks, a critical event that can trigger apoptotic pathways.
- Apoptosis Induction: The culmination of S phase arrest, ROS production, and DNA damage leads to the activation of the apoptotic cascade, resulting in programmed cell death.[1]

Signaling Pathways and Experimental Workflows Proposed Signaling Pathway of BTR-1 Action









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References

- 1. Anticancer Profile of Rhodanines: Structure—Activity Relationship (SAR) and Molecular Targets—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [BTR-1: A Potential Therapeutic Agent for Cancer A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15581746#btr-1-as-a-potential-therapeutic-agent-for-cancer]

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